1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene
CAS No.: 918654-66-7
Cat. No.: VC16900089
Molecular Formula: C50H30
Molecular Weight: 630.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918654-66-7 |
|---|---|
| Molecular Formula | C50H30 |
| Molecular Weight | 630.8 g/mol |
| IUPAC Name | 1-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene |
| Standard InChI | InChI=1S/C50H30/c1-5-33-17-19-37-21-25-43(45-27-23-35(7-1)47(33)49(37)45)41-11-3-9-39(29-41)31-13-15-32(16-14-31)40-10-4-12-42(30-40)44-26-22-38-20-18-34-6-2-8-36-24-28-46(44)50(38)48(34)36/h1-30H |
| Standard InChI Key | PNQXFBIJDFYQBB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=CC(=C5)C6=CC=C(C=C6)C7=CC(=CC=C7)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8 |
Introduction
Structural and Molecular Characteristics
The molecular structure of 1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene consists of a central pyrene moiety substituted at the 1-position with a phenyl group, which is further functionalized with additional phenyl and pyrenyl groups. This arrangement creates a highly conjugated system, enhancing its stability and electronic properties. The IUPAC name reflects this complexity: 1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene.
The crystal structure of related pyrene derivatives reveals alternating strong and weak π-π interactions between adjacent pyrene rings, forming one-dimensional supramolecular assemblies . These interactions are critical for modulating photophysical behavior, such as AIE, where emission intensity increases in aggregated states .
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene typically involves multi-step cross-coupling reactions. A common approach is the Suzuki-Miyaura coupling, which connects boronic acid derivatives to halogenated aromatic precursors. For example, 1-pyrenylboronic acid can react with brominated triphenylacrylonitrile intermediates under palladium catalysis to form the desired product .
Key Reaction Steps:
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Preparation of Pyrene Core: Functionalization of pyrene at the 1-position with a phenyl bromide group.
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Cross-Coupling: Suzuki reaction between 1-pyrenylboronic acid and a trisubstituted phenyl bromide.
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Purification: Column chromatography and recrystallization to isolate the pure compound.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): Confirms substituent positions and purity.
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Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
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X-ray Diffraction (XRD): Resolves crystal packing and intermolecular interactions .
Photophysical Properties and AIE Behavior
Mechanochromic Properties:
The compound’s emission color can reversibly shift under mechanical stress, attributed to changes in molecular packing and π-π interactions. This property is valuable for optical recording and security inks .
Applications in Materials Science
Organic Electronics
The extended π-system of 1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene facilitates charge transport, making it suitable for:
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Organic Light-Emitting Diodes (OLEDs): As an emissive layer component.
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Organic Photovoltaics (OPVs): As a electron donor material.
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Field-Effect Transistors (OFETs): Leveraging high carrier mobility.
Comparative Analysis with Related Compounds
The uniqueness of 1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene lies in its balanced rigidity and substituent arrangement, which optimizes both AIE and electronic properties compared to simpler analogs .
Future Perspectives
Further research should focus on:
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Synthetic Optimization: Developing scalable routes for industrial production.
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Device Integration: Testing performance in OLED and OPV prototypes.
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Biological Compatibility: Assessing toxicity and imaging efficacy in vitro.
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